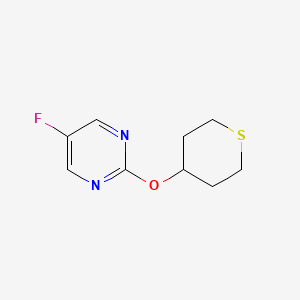

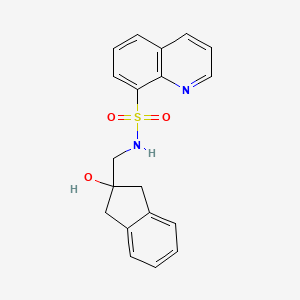

5-Fluoro-2-(thian-4-yloxy)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-Fluoro-2-(thian-4-yloxy)pyrimidine involves several steps. One method involves a Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium (II) acetate catalyst . This compound can also be used as a scaffold in the preparation of potent deoxycytidine kinase inhibitors .Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-(thian-4-yloxy)pyrimidine is based on the pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The molecule also contains a fluorine atom and a thian-4-yloxy group attached to the pyrimidine ring.Chemical Reactions Analysis

Fluorinated pyrimidines, such as 5-Fluoro-2-(thian-4-yloxy)pyrimidine, have unique chemical properties due to the presence of fluorine. The high electronegativity of fluorine and its low propensity to engage in hydrogen bond formation contribute to these properties . The strength of the C–F bond and the relatively small size of fluorine relative to other potential substituents are also important .Applications De Recherche Scientifique

Cancer Treatment

5-FuTP is closely related to 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. It inhibits thymidylate synthase (TS), an enzyme essential for DNA synthesis. By disrupting DNA replication, 5-FuTP selectively targets rapidly dividing cancer cells. Researchers continue to explore its efficacy in personalized cancer treatment .

Aggregation-Induced Emission Enhancement (AIEE) Properties

While not directly related to cancer treatment, pyrrolo[1,2-a]pyrimidines (a class including 5-FuTP) exhibit unexpected AIEE properties. These properties have applications in materials science and fluorescence-based sensing .

Mécanisme D'action

While the specific mechanism of action for 5-Fluoro-2-(thian-4-yloxy)pyrimidine is not mentioned in the search results, fluorinated pyrimidines in general are known to inhibit RNA- and DNA-modifying enzymes . For example, 5-Fluorouracil (5-FU), a widely used fluorinated pyrimidine, inhibits thymidylate synthase (TS) and other enzymes such as tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase .

Orientations Futures

Propriétés

IUPAC Name |

5-fluoro-2-(thian-4-yloxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2OS/c10-7-5-11-9(12-6-7)13-8-1-3-14-4-2-8/h5-6,8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUZCWWWYVMKIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1OC2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-(thian-4-yloxy)pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2587291.png)

![7-bromo-2-methyl-3-oxo-8-phenyl-4,6,7,8-tetrahydro-3H-[1,3]thiazino[3,2-b][1,2,4]triazin-9-ium bromide](/img/no-structure.png)

![N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-3-furamide](/img/structure/B2587299.png)

![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2587302.png)

![N-[[1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2587304.png)

![(Z)-3-((4-benzoylphenyl)imino)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2587305.png)

![4-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}oxane-4-carboxylic acid](/img/structure/B2587306.png)